molecular formula C25H27N3O2S2 B5036588 N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea

N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea

Cat. No. B5036588
M. Wt: 465.6 g/mol
InChI Key: LVLUWUBPBYZDEV-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is commonly referred to as SBP-4i and belongs to the class of thiourea derivatives. It has been found to possess significant pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of SBP-4i is not yet fully understood. However, it has been suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
SBP-4i has been found to possess significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as tyrosine kinases and serine/threonine kinases, that are involved in the growth and proliferation of cancer cells. Additionally, it has been found to possess anti-oxidant properties, which can protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

The advantages of using SBP-4i in lab experiments include its high yield of synthesis, easy purification, and significant pharmacological properties. However, the limitations of using SBP-4i include its limited solubility in water and its potential toxicity, which can affect the viability of cells in lab experiments.

Future Directions

There are several future directions for the research on SBP-4i. These include:
1. Further studies to understand the mechanism of action of SBP-4i and its potential targets in cancer cells.
2. Development of new derivatives of SBP-4i that possess improved pharmacological properties and reduced toxicity.
3. Investigation of the potential applications of SBP-4i in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders.
4. Clinical trials to evaluate the safety and efficacy of SBP-4i in humans.
Conclusion:
In conclusion, SBP-4i is a promising chemical compound that has significant pharmacological properties and potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of SBP-4i involves the reaction of 4-sec-butylphenyl isothiocyanate with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)aniline. This reaction takes place in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is typically high, and the purity of the compound can be easily achieved through standard purification techniques.

Scientific Research Applications

SBP-4i has been extensively studied for its potential applications in the field of medicine. It has been found to possess significant anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been found to possess anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2S2/c1-3-18(2)19-8-10-21(11-9-19)26-25(31)27-22-12-14-23(15-13-22)32(29,30)28-17-16-20-6-4-5-7-24(20)28/h4-15,18H,3,16-17H2,1-2H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLUWUBPBYZDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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